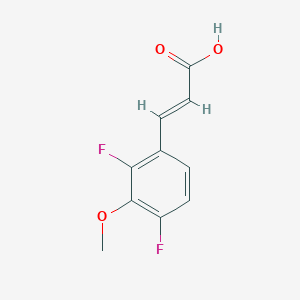

2,4-Difluoro-3-methoxycinnamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Difluoro-3-methoxycinnamic acid is a chemical compound that is closely related to cinnamic acid derivatives. These derivatives are known for their role in various chemical reactions and their importance in the field of organic chemistry. Although the specific compound 2,4-difluoro-3-methoxycinnamic acid is not directly discussed in the provided papers, we can infer some information based on closely related compounds such as 4-methoxycinnamic acid derivatives and other cinnamic acid analogs.

Synthesis Analysis

The synthesis of cinnamic acid derivatives typically involves the introduction of functional groups into the cinnamic acid framework. While the provided papers do not detail the synthesis of 2,4-difluoro-3-methoxycinnamic acid, they do discuss related compounds. For instance, 4-methoxycinnamic acid-3'-methylbutyl ester is mentioned, which suggests that esterification and functional group modification are common synthetic routes for these types of compounds . The introduction of fluoro groups would likely involve halogenation reactions under specific conditions that favor the substitution at the desired positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of cinnamic acid derivatives is characterized by the presence of an aromatic ring and a carboxylic acid group. The papers provided discuss the molecular and crystal structures of related compounds, such as sinapinic acid, which is a dimethoxy-hydroxy derivative of cinnamic acid . These structures are often elucidated using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. The presence of substituents like methoxy and fluoro groups can influence the overall molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Chemical Reactions Analysis

Cinnamic acid derivatives undergo various chemical reactions, including photochemical reactions. For example, 4-methoxycinnamic acid-3'-methylbutyl ester undergoes [2+2] cycloaddition upon UV irradiation, leading to the formation of cyclobutane derivatives . Additionally, Diels-Alder reactions can occur, resulting in the formation of adducts. These reactions are significant as they can lead to the formation of complex structures from simpler precursors, and they highlight the reactivity of the double bond present in the cinnamic acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamic acid derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like fluoro can affect the acid strength, while electron-donating groups like methoxy can impact the reactivity towards electrophilic substitution reactions. The papers do not provide specific data on the physical properties of 2,4-difluoro-3-methoxycinnamic acid, but related compounds exhibit properties such as crystallization behavior and melting points that are dependent on their molecular interactions and packing in the solid state .

Aplicaciones Científicas De Investigación

-

Synthesis of Medicines : 2,3,4,5-Tetrahalogenated benzoic acid derivatives, which are similar to 2,4-Difluoro-3-methoxycinnamic acid, are valuable intermediates for the synthesis of medicines, including antibacterials . In the course of research on biologically active compounds, synthetic precursors like 2,4-dichloro-3,5-difluorobenzoic acid are prepared .

-

Deoxofluorination : The deoxofluorination of 4-methoxycinnamic acid required a 0.3 equimolar amount of Et3N (HF)3 to produce the CF3 compound in 75% yield . Dicarboxylic acids were smoothly converted with Fluolead to bis-(CF3) compounds in high yields .

-

Binding to CYP199A4 : 2- and 3-positions of 4-methoxycinnamic acid tended to reduce the affinity for binding to CYP199A4 . 3-Hydroxy-4-methoxy-, 3,4-dimethoxy, 2,4-dimethoxy- and 3,4-methylenedioxy-cinnamic acids all induced significantly lower spin state shifts upon addition to CYP199A4 .

-

Synthesis of Antibacterials : 2,3,4,5-Tetrahalogenated benzoic acid derivatives, which are similar to 2,4-Difluoro-3-methoxycinnamic acid, are valuable intermediates for the synthesis of medicines, including antibacterials . In the course of research on biologically active compounds, synthetic precursors like 2,4-dichloro-3,5-difluorobenzoic acid are prepared .

-

Fluorination of Organic Compounds : The deoxofluorination of 4-methoxycinnamic acid required a 0.3 equimolar amount of Et3N (HF)3 to produce the CF3 compound in 75% yield . Remarkably, dicarboxylic acids were smoothly converted with Fluolead to bis-(CF3) compounds in high yields .

-

Binding to CYP199A4 : 2- and 3-positions of 4-methoxycinnamic acid tended to reduce the affinity for binding to CYP199A4 . 3-Hydroxy-4-methoxy-, 3,4-dimethoxy, 2,4-dimethoxy- and 3,4-methylenedioxy-cinnamic acids all induced significantly lower spin state shifts upon addition to CYP199A4 .

Safety And Hazards

While specific safety data for 2,4-Difluoro-3-methoxycinnamic acid is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

(E)-3-(2,4-difluoro-3-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c1-15-10-7(11)4-2-6(9(10)12)3-5-8(13)14/h2-5H,1H3,(H,13,14)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSJBWJGXKYERG-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C=CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1F)/C=C/C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-3-methoxycinnamic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)

![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)